Thymidine-13C5,15N

Description

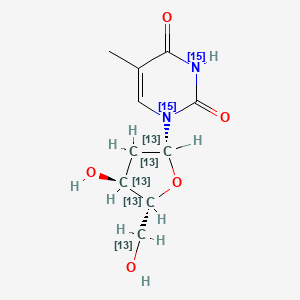

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1,11+1,12+1 |

InChI Key |

IQFYYKKMVGJFEH-JGDHDXEJSA-N |

Isomeric SMILES |

CC1=C[15N](C(=O)[15NH]C1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling DNA Synthesis and Metabolism: A Technical Guide to Thymidine-13C5,15N2

For Researchers, Scientists, and Drug Development Professionals

Thymidine-13C5,15N2, a stable isotope-labeled nucleoside, serves as a powerful and precise tool in molecular biology for elucidating the dynamics of DNA synthesis, cell proliferation, and nucleotide metabolism. Its dual-isotopic enrichment allows for highly accurate quantification and tracing of thymidine's fate within cellular systems, offering significant advantages over singly labeled or radioactive counterparts. This technical guide provides an in-depth exploration of the applications, experimental methodologies, and data interpretation associated with the use of Thymidine-13C5,15N2.

Core Applications in Molecular Biology

The primary application of Thymidine-13C5,15N2 lies in its ability to act as a tracer for newly synthesized DNA. By providing cells with this labeled precursor, researchers can distinguish and quantify the extent of DNA replication, a direct measure of cell proliferation. This is invaluable in a multitude of research areas, including:

-

Oncology: Assessing the proliferative rate of cancer cells in response to therapeutic agents.

-

Developmental Biology: Tracking cell division and differentiation during embryonic development and tissue regeneration.

-

Toxicology: Evaluating the impact of various compounds on cell cycle progression and DNA integrity.

-

Metabolic Research: Investigating the intricate pathways of nucleotide synthesis and salvage.

The dual labeling with five Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) atoms provides a significant mass shift in mass spectrometry analysis, enabling clearer separation from the endogenous, unlabeled thymidine and improving the accuracy of quantification. This is a distinct advantage over singly labeled isotopes, which may have overlapping isotopic distributions with naturally occurring isotopes.

Data Presentation: Quantitative Insights

The use of Thymidine-13C5,15N2 allows for the precise measurement of various parameters related to DNA synthesis and nucleotide metabolism. The following table summarizes key quantitative data that can be obtained and typical values reported in the literature.

| Parameter | Typical Quantitative Value/Range | Analytical Method | Significance |

| Mass Shift (Δm/z) | +7 Da (5 x ¹³C, 2 x ¹⁵N) | Mass Spectrometry (e.g., LC-MS/MS) | Enables clear differentiation of labeled from unlabeled thymidine and its metabolites. |

| In Vitro Labeling Concentration | 1-100 µM | Cell Culture | Concentration is optimized based on cell type and experimental goals to ensure sufficient incorporation without cytotoxicity. |

| In Vivo Administration | 10-100 mg/kg body weight | Animal Studies | Dosage is determined by the organism, duration of labeling, and the target tissue's proliferative rate. |

| Incorporation Rate | Varies widely (e.g., 1-50% labeled DNA) | Mass Spectrometry, MIMS | Highly dependent on cell type, proliferation rate, and duration of labeling. Provides a direct measure of DNA synthesis. |

| Labeling Efficiency | >95% enrichment in precursor pool | Mass Spectrometry | Ensures that the administered labeled thymidine is the primary source for new DNA synthesis. |

Experimental Protocols

The following sections detail generalized methodologies for key experiments utilizing Thymidine-13C5,15N2.

Protocol 1: In Vitro DNA Labeling and Proliferation Assay

This protocol outlines the steps for labeling DNA in cultured cells to measure cell proliferation.

1. Cell Culture and Treatment:

- Culture cells of interest to the desired confluency in standard growth medium.

- Introduce Thymidine-13C5,15N2 to the culture medium at a final concentration of 10 µM. The optimal concentration should be determined empirically for each cell line.

- If applicable, co-incubate with the experimental compound (e.g., a drug candidate).

- Incubate for a period that allows for at least one cell cycle (typically 24-48 hours).

2. DNA Extraction:

- Harvest the cells by trypsinization or scraping.

- Isolate genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocol.

- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

3. DNA Hydrolysis:

- Digest the purified DNA to its constituent nucleosides. This can be achieved enzymatically using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

- Alternatively, acid hydrolysis can be performed, though it may be less gentle on the nucleosides.

4. LC-MS/MS Analysis:

- Analyze the hydrolyzed DNA sample by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Separate the nucleosides using a suitable C18 reverse-phase column.

- Monitor the mass transitions for both unlabeled thymidine and Thymidine-13C5,15N2.

- Quantify the peak areas for both labeled and unlabeled thymidine.

5. Data Analysis:

- Calculate the percentage of labeled thymidine by dividing the peak area of the labeled thymidine by the sum of the peak areas of both labeled and unlabeled thymidine and multiplying by 100.

- This percentage directly reflects the proportion of newly synthesized DNA during the labeling period.

Protocol 2: Metabolic Flux Analysis of the Thymidine Salvage Pathway

This protocol is designed to trace the flow of carbon and nitrogen from exogenous thymidine through the salvage pathway.

1. Cell Culture and Labeling:

- Culture cells as described in Protocol 1.

- Incubate the cells with Thymidine-13C5,15N2 for a shorter duration (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of metabolite labeling.

2. Metabolite Extraction:

- Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.

- Separate the soluble metabolites from the protein pellet by centrifugation.

3. LC-MS/MS Analysis:

- Analyze the metabolite extract by LC-MS/MS.

- Monitor the mass transitions for Thymidine-13C5,15N2 and its downstream metabolites, including the monophosphate (TMP), diphosphate (TDP), and triphosphate (TTP) forms, each carrying the ¹³C and ¹⁵N labels.

4. Data Analysis and Modeling:

- Quantify the abundance of each labeled metabolite at each time point.

- Use metabolic modeling software to calculate the flux rates through the different steps of the salvage pathway. This involves fitting the time-course labeling data to a metabolic network model.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Thymidine-13C5,15N2.

Caption: Experimental workflow for measuring DNA synthesis using Thymidine-13C5,15N2.

Caption: The thymidine salvage pathway showing the incorporation of labeled thymidine into DNA.

Principle of Stable Isotope Labeling with Thymidine-¹³C₅,¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of Thymidine-¹³C₅,¹⁵N₂ for stable isotope labeling. This dual-labeled nucleoside analogue serves as a powerful tool for accurately tracing and quantifying DNA synthesis and cell proliferation rates in various biological systems. Its application is particularly valuable in drug development, cancer research, and regenerative medicine, offering a non-radioactive and robust method for assessing cellular dynamics.

Core Principles of Stable Isotope Labeling with Thymidine-¹³C₅,¹⁵N₂

Stable isotope labeling with Thymidine-¹³C₅,¹⁵N₂ is a sophisticated tracer methodology used to monitor the synthesis of new DNA. Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, making them safe for a wide range of in vitro and in vivo studies. The fundamental principle lies in providing cells with a "heavy" version of thymidine, a natural precursor for DNA synthesis.

Thymidine-¹³C₅,¹⁵N₂ is identical in its chemical properties to the natural, "light" thymidine. The key difference is the substitution of five carbon atoms with the heavy isotope ¹³C and two nitrogen atoms with the heavy isotope ¹⁵N. This results in a significant and predictable increase in the molecular weight of the labeled thymidine and, consequently, any newly synthesized DNA that incorporates it.

The incorporation of exogenous thymidine into the cellular machinery occurs primarily through the thymidine salvage pathway . This metabolic route allows cells to recycle thymidine and its derivatives from the extracellular environment.

The Thymidine Salvage Pathway

The process begins with the transport of Thymidine-¹³C₅,¹⁵N₂ across the cell membrane. Once inside the cell, it is sequentially phosphorylated by a series of kinases to form thymidine monophosphate (TMP), thymidine diphosphate (TDP), and finally thymidine triphosphate (TTP). This "heavy" TTP then competes with the endogenous, "light" TTP for incorporation into newly synthesized DNA strands by DNA polymerase during the S-phase of the cell cycle.

Caption: Thymidine Salvage Pathway for ¹³C₅,¹⁵N₂ Incorporation.

The dual-labeling with both ¹³C and ¹⁵N offers significant advantages for mass spectrometry-based analysis. The substantial mass shift of +7 Da (5 from ¹³C and 2 from ¹⁵N) provides a clear and unambiguous signal, easily distinguishable from the unlabeled thymidine. This high resolution minimizes background noise and enhances the sensitivity and accuracy of quantification.

Quantitative Data and Comparison

The efficiency of Thymidine-¹³C₅,¹⁵N₂ labeling is comparable to other commonly used thymidine analogues. The primary determinant of incorporation is the rate of DNA synthesis in the target cell population. Below is a summary of expected labeling efficiencies and a comparison with other methods.

| Parameter | Thymidine-¹³C₅,¹⁵N₂ | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |

| Detection Method | Mass Spectrometry (LC-MS/MS, MIMS) | Immunohistochemistry (IHC), Flow Cytometry | Click Chemistry, Fluorescence Microscopy |

| Labeling Efficiency | High, dependent on cell proliferation rate | High, dependent on cell proliferation rate | High, dependent on cell proliferation rate |

| Potential for Toxicity | Low to negligible | Can induce DNA damage and affect cell cycle[1][2][3][4][5] | Generally considered less toxic than BrdU[2][3] |

| Sample Processing | Requires DNA hydrolysis | Requires DNA denaturation for antibody access[5] | Mild reaction conditions |

| Multiplexing Capability | High, can be combined with other stable isotopes[6] | Limited by antibody availability and spectral overlap | High, compatible with a wide range of fluorophores |

| Quantitative Accuracy | High, direct measurement of incorporation | Semi-quantitative, relies on signal intensity | Quantitative, but can be affected by reaction efficiency |

Experimental Protocols

In Vitro Cell Labeling with Thymidine-¹³C₅,¹⁵N₂

This protocol provides a general guideline for labeling cultured mammalian cells. Optimization of concentration and incubation time is recommended for each cell line and experimental condition.

Materials:

-

Thymidine-¹³C₅,¹⁵N₂ (sterile, cell-culture grade)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells in logarithmic growth phase

-

Phosphate-buffered saline (PBS), sterile

-

DNA extraction kit

-

Enzymatic DNA hydrolysis reagents (see section 3.2)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.

-

Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of Thymidine-¹³C₅,¹⁵N₂. A typical starting concentration is in the range of 1-20 µM. The optimal concentration should be determined empirically.

-

Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The incubation time can range from a short pulse (e.g., 1-4 hours) to a longer period (e.g., 24-72 hours) depending on the cell cycle length and the desired level of incorporation.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS to remove any unincorporated labeled thymidine.

-

DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure high purity of the extracted DNA.

Sample Preparation for Mass Spectrometry: DNA Hydrolysis

To analyze the incorporation of Thymidine-¹³C₅,¹⁵N₂ by mass spectrometry, the purified DNA must be hydrolyzed into its constituent nucleosides.

Materials:

-

Purified DNA sample

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium acetate buffer (pH 5.3)

-

Ammonium bicarbonate buffer (pH ~8)

-

LC-MS grade water

Procedure:

-

DNA Denaturation: Resuspend the purified DNA in ammonium acetate buffer. Denature the DNA by heating at 100°C for 3-5 minutes, followed by rapid cooling on ice.

-

Nuclease P1 Digestion: Add Nuclease P1 to the denatured DNA solution and incubate at 50°C for 2-4 hours. This enzyme digests the single-stranded DNA into 5'-mononucleotides.

-

Alkaline Phosphatase Digestion: Adjust the pH of the solution to approximately 8 with ammonium bicarbonate buffer. Add alkaline phosphatase and incubate at 37°C for 1-2 hours. This enzyme dephosphorylates the mononucleotides to yield nucleosides.

-

Sample Cleanup: The resulting nucleoside mixture can be further purified using solid-phase extraction (SPE) if necessary to remove enzymes and other interfering substances before LC-MS/MS analysis.

LC-MS/MS Analysis of Labeled Nucleosides

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Chromatographic Separation: Separate the nucleosides using a suitable HPLC column, typically a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used.

-

Mass Spectrometry Detection: Use the mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor the specific mass-to-charge (m/z) transitions for both light (unlabeled) thymidine and heavy (¹³C₅,¹⁵N₂-labeled) thymidine.

-

Unlabeled Thymidine (¹²C₁₀H₁₄N₂O₅): Monitor the transition of the precursor ion to a specific product ion.

-

Labeled Thymidine (¹³C₅¹²C₅H₁₄¹⁵N₂O₅): Monitor the transition of the precursor ion (M+7) to its corresponding product ion.

-

-

Quantification: The degree of Thymidine-¹³C₅,¹⁵N₂ incorporation is determined by calculating the ratio of the peak area of the labeled thymidine to the total thymidine (labeled + unlabeled).

Experimental Workflow and Signaling Pathways

The overall workflow for a typical stable isotope labeling experiment with Thymidine-¹³C₅,¹⁵N₂ is depicted below.

Caption: Experimental Workflow for Thymidine-¹³C₅,¹⁵N₂ Labeling.

This guide provides a foundational understanding and practical framework for utilizing Thymidine-¹³C₅,¹⁵N₂ in your research. For specific applications, further optimization of the protocols is encouraged to achieve the most accurate and reproducible results.

References

- 1. Uniform 13C/15N-labeling of DNA by tandem repeat amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 5. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Heavy Isotope-Labeled Nucleosides in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Isotopic Labeling

Heavy isotope-labeled nucleosides are powerful tools in modern biomedical research. These are molecules in which one or more atoms have been replaced by a heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/deuterium).[1][2] This substitution creates a "mass tag" that makes the nucleoside and its downstream metabolic products distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, without altering the molecule's chemical properties.[1][3] This ability to trace the fate of molecules in complex biological systems provides unparalleled insights into cellular dynamics, metabolic pathways, and the mechanisms of disease and drug action.[4][5]

This guide explores the core applications of heavy isotope-labeled nucleosides, details common experimental protocols, and provides quantitative data to illustrate their utility in a research setting.

Core Applications in Research

The versatility of heavy isotope-labeled nucleosides allows for their application across a wide range of research areas, from fundamental cell biology to clinical pharmacology.

Measuring Cell Proliferation and Dynamics

A fundamental application is the measurement of DNA synthesis, which serves as a direct marker for cell proliferation. By introducing labeled nucleosides to cells or organisms, researchers can precisely quantify the rate at which new DNA is synthesized and, by extension, the rate of cell division.[6][7]

-

Bromodeoxyuridine (BrdU) Assays: BrdU, a synthetic analog of thymidine, is a widely used labeled nucleoside for detecting proliferating cells.[7][8] When added to cell cultures or administered in vivo, BrdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8][9] Subsequent detection with specific anti-BrdU antibodies allows for the identification and quantification of cells that were actively dividing.[7][10]

-

Stable Isotope Labeling with Heavy Water (D₂O): A powerful and non-invasive method for measuring cell proliferation in vivo involves the administration of heavy water (²H₂O).[6][11] Deuterium from heavy water is incorporated into the deoxyribose moiety of purine deoxyribonucleotides during de novo synthesis.[6][12][13] This labeling strategy is safe for human studies and allows for the long-term tracking of cell turnover in various tissues.[6][11]

Metabolic Flux Analysis

Heavy isotope-labeled nucleosides are instrumental in metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological system.[14][15][16] By tracing the incorporation of isotopes from a labeled precursor into various downstream metabolites, researchers can map out active metabolic pathways and identify regulatory points.[14][15]

-

Tracing De Novo and Salvage Pathways: Nucleotides can be synthesized through two main pathways: the de novo pathway, which builds them from simple precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing bases and nucleosides.[17][18][19][20] Labeled precursors can differentiate between these two pathways. For instance, labeled glucose will primarily trace the de novo pathway as the ribose sugar is synthesized, while a labeled nucleoside base will trace the salvage pathway.[21]

Quantitative Proteomics and Genomics

While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a well-known technique in proteomics, similar principles can be applied using labeled nucleosides for nucleic acid analysis.[22][23][24][25]

-

Quantification of DNA and RNA: By using heavy isotope-labeled nucleosides as internal standards, researchers can achieve highly accurate quantification of specific DNA or RNA sequences in a sample.[26][27][28][29] The labeled standard is spiked into the biological sample, and the ratio of the endogenous (light) to the standard (heavy) molecule is measured by mass spectrometry. This corrects for sample loss during preparation and variability in instrument response.[26][27]

Drug Development and Pharmacokinetics

Isotopically labeled compounds are indispensable in the field of drug development for studying absorption, distribution, metabolism, and excretion (ADME).[1][5][30][31]

-

Pharmacokinetic (PK) Studies: Administering a heavy isotope-labeled version of a drug candidate allows for its precise tracking in blood, urine, and tissues over time.[30][32] This is crucial for determining a drug's bioavailability, half-life, and clearance rate.

-

Metabolite Identification: The unique mass signature of a labeled drug makes it easier to identify its metabolites in complex biological matrices. This helps in understanding how the drug is processed in the body, which is a critical step for assessing its safety and efficacy.[30]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from experiments using heavy isotope-labeled nucleosides.

Table 1: In Vivo Cell Proliferation Measured by Heavy Water (²H₂O) Labeling

| Cell Type | Organism | Labeling Duration | Peak DNA Enrichment (% excess ²H) | Calculated Turnover Rate (t½) |

| Granulocytes | Human | 28 days | 1.5 - 2.5% | ~11 days |

| Monocytes | Human | 8 weeks | 3.0 - 5.0% | ~20-30 days |

| Intestinal Epithelium | Mouse | 5 days | 8.0 - 12.0% | ~3-5 days |

| Naive T-cells | Human | 12 weeks | 0.5 - 1.0% | >100 days |

Data are representative values compiled from typical cell turnover studies.

Table 2: Use of Labeled Nucleosides as Internal Standards in Quantitative MS

| Analyte | Labeled Standard | Matrix | Lower Limit of Quantification (LLOQ) | Linearity (R²) |

| Deoxyadenosine | [¹³C₅,¹⁵N₅]-Deoxyadenosine | Human Plasma | 0.5 ng/mL | >0.995 |

| Zidovudine (AZT) | [²H₃]-Zidovudine | Rat Plasma | 1 ng/mL | >0.998 |

| Gemcitabine | [¹³C,¹⁵N₂]-Gemcitabine | Cell Lysate | 0.2 ng/mL | >0.997 |

| 8-oxo-dG (oxidative DNA damage) | [¹⁵N₅]-8-oxo-dG | Urine | 50 pg/mL | >0.996 |

This table illustrates the high sensitivity and accuracy achievable with stable isotope dilution mass spectrometry.

Key Experimental Protocols

Protocol for In Vivo Cell Proliferation Measurement using Heavy Water (²H₂O)

-

Baseline Sample Collection: Before labeling, collect blood, saliva, or urine samples to determine the natural background abundance of deuterium.

-

²H₂O Administration: Participants drink a calculated priming dose of 70% or 99% ²H₂O, followed by daily maintenance doses to maintain a target body water enrichment of 1-2%.[11] The duration can range from days to several weeks, depending on the turnover rate of the cells of interest.[11]

-

Sample Collection During Labeling: Collect periodic blood or tissue samples throughout the administration period.

-

Cell Isolation: Isolate the cell population of interest from the collected samples (e.g., granulocytes from blood via density gradient centrifugation).

-

DNA Extraction and Hydrolysis: Extract genomic DNA from the isolated cells. The DNA is then enzymatically hydrolyzed to individual deoxyribonucleosides.

-

Derivatization: The deoxyribonucleosides are chemically derivatized (e.g., to form pentafluorobenzyl derivatives) to improve their volatility and ionization for gas chromatography-mass spectrometry (GC-MS) analysis.

-

GC-MS Analysis: The isotopic enrichment of the deoxyribose moiety of purine deoxyribonucleotides (e.g., deoxyadenosine) is measured by GC-MS.[6]

-

Kinetic Modeling: The rate of new cell production is calculated by fitting the isotope enrichment data to a kinetic model that describes cell population dynamics.

Protocol for In Vitro DNA Labeling with BrdU

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere or enter logarithmic growth phase.

-

BrdU Labeling: Add BrdU labeling solution to the culture medium at a final concentration of 10 µM.[33] Incubate for a period ranging from 30 minutes for rapidly dividing cells to 24 hours for slower-growing cells.[33]

-

Fixation: Wash the cells with PBS, then fix them with a suitable fixative (e.g., 70% ethanol or 4% paraformaldehyde).

-

DNA Denaturation: This is a critical step to expose the incorporated BrdU to the antibody.[9][10] Treat cells with 2M HCl for 20-30 minutes at room temperature, followed by neutralization with a borate buffer.[9]

-

Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA). Incubate with a primary anti-BrdU antibody, followed by a fluorescently-labeled secondary antibody.

-

DNA Staining and Visualization: Counterstain the total DNA with a dye like DAPI or Propidium Iodide.[9]

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of BrdU-positive cells.

Visualizations of Pathways and Workflows

Diagram 1: Simplified Nucleotide Synthesis Pathways

Caption: De Novo vs. Salvage pathways for nucleotide synthesis.

Diagram 2: Experimental Workflow for Stable Isotope Labeling

Caption: Workflow for a metabolic flux experiment.

Diagram 3: Logic of Quantitative Mass Spectrometry

Caption: Logic of stable isotope dilution for quantification.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. nucleosyn.com [nucleosyn.com]

- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BrdU Incorporation in DNA Synthesis and Cell Proliferation. | Antibody News: Novus Biologicals [novusbio.com]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 11. Frontiers | Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature [frontiersin.org]

- 12. Measurement of very low rates of cell proliferation by heavy water labeling of DNA and gas chromatography/pyrolysis/isotope ratio-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. replication - What is the mechanism of labeling a DNA molecule with deuterated water? - Biology Stack Exchange [biology.stackexchange.com]

- 14. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. Direct Estimation of Metabolic Flux by Heavy Isotope Labeling Simultaneous with Pathway Inhibition: Metabolic Flux Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thesciencenotes.com [thesciencenotes.com]

- 18. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 19. microbenotes.com [microbenotes.com]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. google.com [google.com]

- 25. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 26. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 31. metsol.com [metsol.com]

- 32. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 33. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - ES [thermofisher.com]

An In-Depth Technical Guide to Metabolic Flux Analysis Using Thymidine-¹³C₅,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of metabolic flux analysis (MFA) with a specific focus on the application of the stable isotope tracer, Thymidine-¹³C₅,¹⁵N₂. This document is intended for researchers, scientists, and professionals in drug development who are interested in quantitatively assessing cellular metabolism, particularly the pyrimidine salvage pathway.

Introduction to Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful experimental technique used to quantify the rates of metabolic reactions within a biological system.[1] Unlike metabolomics, which provides a snapshot of metabolite concentrations, MFA offers a dynamic view of how cells process nutrients and synthesize essential biomolecules. This is achieved by introducing isotopically labeled substrates, or tracers, into a biological system and tracking the incorporation of these isotopes into downstream metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to measure the distribution of these isotopes.[2]

The resulting labeling patterns provide crucial information about the relative activities of different metabolic pathways. By combining this experimental data with stoichiometric models of cellular metabolism, researchers can calculate the intracellular metabolic fluxes. MFA has broad applications, including identifying metabolic bottlenecks, understanding disease-related metabolic reprogramming, and discovering novel drug targets.

The Role of Thymidine-¹³C₅,¹⁵N₂ in Metabolic Flux Analysis

Thymidine, a pyrimidine deoxynucleoside, is a fundamental building block for DNA synthesis. Cells can acquire thymidine through two primary routes: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides. Many cancer cells exhibit an increased reliance on the salvage pathway to sustain their rapid proliferation.

Thymidine-¹³C₅,¹⁵N₂ is a stable isotope-labeled version of thymidine where all five carbon atoms are replaced with ¹³C and both nitrogen atoms are replaced with ¹⁵N. This dual labeling strategy provides a robust tool for tracing the fate of thymidine through the salvage pathway and its subsequent incorporation into the DNA. By measuring the enrichment of ¹³C and ¹⁵N in thymidine metabolites and DNA, researchers can precisely quantify the flux through the thymidine salvage pathway. This information is invaluable for studying cancer metabolism and for the development of drugs that target this pathway.

Pyrimidine Metabolism: De Novo Synthesis vs. Salvage Pathway

Understanding the interplay between the de novo and salvage pathways for pyrimidine synthesis is crucial for designing and interpreting metabolic flux experiments using Thymidine-¹³C₅,¹⁵N₂.

De Novo Pyrimidine Synthesis

The de novo pathway synthesizes pyrimidine nucleotides from simple precursors such as bicarbonate, aspartate, and glutamine. This is an energy-intensive process that is tightly regulated to meet the cell's demand for nucleotides.

Pyrimidine Salvage Pathway

The salvage pathway is a more energy-efficient route that recycles free pyrimidine bases and nucleosides from the degradation of DNA and RNA.[3] This pathway is particularly important in tissues with low proliferative rates and in many cancer cells that have an increased demand for nucleotides. The key enzyme in the thymidine salvage pathway is Thymidine Kinase 1 (TK1), which phosphorylates thymidine to thymidine monophosphate (TMP).[4][5][6]

The following diagram illustrates the core reactions of the thymidine salvage pathway.

Caption: The Thymidine Salvage Pathway.

Experimental Design and Protocols

A typical metabolic flux experiment using Thymidine-¹³C₅,¹⁵N₂ involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Thymidine-¹³C₅,¹⁵N₂. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition. A common starting point is a concentration in the low micromolar range for a duration that covers at least one cell cycle.

-

Achieving Isotopic Steady State: It is crucial to allow sufficient time for the intracellular metabolite pools to reach isotopic steady state, where the isotopic enrichment of the metabolites of interest is stable over time.

Sample Preparation

-

Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the medium and adding a cold quenching solution, such as 80% methanol pre-chilled to -80°C.

-

Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer to a microcentrifuge tube. The extraction is often performed by a series of freeze-thaw cycles or sonication, followed by centrifugation to pellet the cell debris.

-

DNA Hydrolysis (for DNA incorporation analysis): The cell pellet can be further processed to extract and hydrolyze the DNA to individual deoxynucleosides for analysis of Thymidine-¹³C₅,¹⁵N₂ incorporation.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment of thymidine and its phosphorylated metabolites.

-

Chromatography: A reversed-phase C18 column is commonly used to separate thymidine, TMP, TDP, and TTP.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity. The transitions for both the unlabeled (M+0) and the fully labeled (M+7 for ¹³C₅,¹⁵N₂) isotopologues of each metabolite need to be optimized.

The following diagram outlines a general experimental workflow for a Thymidine-¹³C₅,¹⁵N₂ tracing experiment.

Caption: Experimental workflow for MFA with Thymidine-¹³C₅,¹⁵N₂.

Data Presentation and Interpretation

The primary output of a Thymidine-¹³C₅,¹⁵N₂ tracing experiment is the mass isotopomer distribution (MID) for thymidine and its phosphorylated forms. The MID represents the fractional abundance of each isotopologue (M+0, M+1, ..., M+7).

Quantitative Data Summary

The following tables provide representative data that could be obtained from a metabolic flux experiment using a heavy isotope-labeled thymidine tracer in a cancer cell line. This data is illustrative and based on typical findings in the literature. Actual results will vary depending on the cell line, experimental conditions, and the specific labeled tracer used.

Table 1: Fractional Enrichment of Thymidine Monophosphate (TMP) after Labeling

| Cell Line | Treatment | Fractional Enrichment of ¹³C₅,¹⁵N₂-TMP (%) |

| Cancer Cell Line A | Control | 45.2 ± 3.1 |

| Cancer Cell Line A | Drug X | 28.7 ± 2.5 |

| Non-cancerous Cell Line | Control | 15.8 ± 1.9 |

Table 2: Calculated Flux through Thymidine Salvage Pathway

| Cell Line | Treatment | Flux (nmol / 10⁶ cells / hr) |

| Cancer Cell Line A | Control | 12.5 ± 1.1 |

| Cancer Cell Line A | Drug X | 7.9 ± 0.8 |

| Non-cancerous Cell Line | Control | 3.2 ± 0.4 |

Data are presented as mean ± standard deviation.

Interpretation of Results

The data in the tables above can be interpreted as follows:

-

Higher Fractional Enrichment in Cancer Cells: Cancer Cell Line A shows a significantly higher fractional enrichment of labeled TMP compared to the non-cancerous cell line, indicating a greater reliance on the thymidine salvage pathway.

-

Drug-Induced Reduction in Flux: Treatment with Drug X leads to a decrease in both the fractional enrichment of labeled TMP and the calculated flux through the salvage pathway in Cancer Cell Line A. This suggests that Drug X may be inhibiting an enzyme in this pathway, such as Thymidine Kinase 1.

Applications in Drug Development

Metabolic flux analysis using Thymidine-¹³C₅,¹⁵N₂ has significant applications in the field of drug development.

-

Target Identification and Validation: By quantifying the flux through the thymidine salvage pathway in various cancer cell lines, researchers can identify tumors that are highly dependent on this pathway, making it a promising therapeutic target.

-

Mechanism of Action Studies: This technique can be used to elucidate the mechanism of action of drugs that are designed to inhibit nucleotide metabolism. A reduction in the flux through the salvage pathway upon drug treatment provides direct evidence of target engagement.

-

Biomarker Discovery: The rate of thymidine salvage could potentially serve as a biomarker to predict which patients are most likely to respond to therapies targeting this pathway.

The logical relationship for the application of this technique in drug development is depicted in the following diagram.

References

- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]

- 5. Thymidine kinase 1 as a tumor biomarker: technical advances offer new potential to an old biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Understanding Cell Cycle Kinetics with Thymidine-¹³C₅,¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the stable isotope-labeled nucleoside, Thymidine-¹³C₅,¹⁵N₂, for the precise measurement and analysis of cell cycle kinetics. This advanced technique offers a powerful tool for researchers in oncology, pharmacology, and developmental biology to gain deeper insights into cellular proliferation, DNA synthesis, and the effects of therapeutic agents on these fundamental processes. By employing a non-radioactive, heavy isotope-labeled tracer, this method allows for safe and robust quantification of cell cycle dynamics using mass spectrometry.

Introduction to Stable Isotope Labeling in Cell Cycle Analysis

Historically, cell proliferation has been assessed using methods like tritiated thymidine ([³H]-thymidine) incorporation, which, while effective, involves radioactive materials.[1][2][3] More recent techniques have utilized thymidine analogues such as bromodeoxyuridine (BrdU).[4][5] The advent of stable isotope labeling, coupled with mass spectrometry, provides a sensitive and safe alternative for directly measuring DNA synthesis.[1]

Stable isotopes, such as ¹³C and ¹⁵N, are non-radioactive and can be incorporated into cellular components through metabolic pathways.[] By supplying cells with Thymidine-¹³C₅,¹⁵N₂, which contains five ¹³C atoms and two ¹⁵N atoms, newly synthesized DNA becomes "heavy." This mass shift can be precisely detected and quantified by mass spectrometry, allowing for the accurate measurement of the rate of DNA synthesis and, consequently, cell proliferation. The dual-labeling with both ¹³C and ¹⁵N provides a significant mass shift, which enhances the accuracy of detection, especially in complex biological samples.[]

Core Principles and Advantages of Using Thymidine-¹³C₅,¹⁵N₂

The central principle of this technique lies in the metabolic incorporation of Thymidine-¹³C₅,¹⁵N₂ into the DNA of proliferating cells. Thymidine is a key nucleoside required for DNA synthesis and is incorporated via the thymidine salvage pathway.[7][8][9]

Advantages:

-

Safety: As a non-radioactive method, it eliminates the need for specialized handling and disposal of radioactive waste.

-

High Sensitivity and Specificity: Mass spectrometry allows for the precise detection of the mass shift caused by the incorporated heavy isotopes, providing high sensitivity and specificity.

-

Quantitative Analysis: The degree of isotope incorporation is directly proportional to the rate of DNA synthesis, enabling accurate quantification of cell proliferation and cell cycle kinetics.

-

Dual-Labeling for Enhanced Accuracy: The presence of both ¹³C and ¹⁵N isotopes creates a distinct mass signature, facilitating clearer differentiation from unlabeled thymidine and reducing background noise in mass spectrometry analysis.[]

-

Metabolic Pathway Analysis: The dual-labeling can potentially be used to distinguish between the de novo and salvage pathways of nucleotide synthesis, offering deeper insights into cellular metabolism.[7][8][9][10]

Experimental Protocols

In Vitro Cell Proliferation Assay using Thymidine-¹³C₅,¹⁵N₂

This protocol outlines the general steps for labeling cultured cells with Thymidine-¹³C₅,¹⁵N₂ to measure DNA synthesis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Thymidine-¹³C₅,¹⁵N₂ (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

DNA extraction kit

-

Enzymatic digestion reagents (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Cell Treatment (Optional): If assessing the effect of a drug, treat the cells with the compound of interest for the desired duration.

-

Labeling: Add Thymidine-¹³C₅,¹⁵N₂ to the cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells for a period that allows for significant incorporation of the labeled thymidine into the DNA. This can range from a few hours to the length of one or more cell cycles, depending on the experimental goals.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the wells or after trypsinization and collection.

-

-

DNA Extraction: Extract genomic DNA from the cell lysate using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA.

-

DNA Digestion: Enzymatically digest the DNA to individual nucleosides. A typical digestion protocol involves sequential treatment with DNase I, nuclease P1, and alkaline phosphatase.[11]

-

LC-MS/MS Analysis: Analyze the digested DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of labeled (Thymidine-¹³C₅,¹⁵N₂) to unlabeled thymidine.[12]

Data Presentation: Quantifying Cell Cycle Kinetics

The data obtained from the LC-MS/MS analysis can be used to calculate the percentage of newly synthesized DNA and subsequently infer cell cycle kinetics.

| Parameter | Description | Calculation |

| Fraction of New DNA (f) | The proportion of DNA synthesized during the labeling period. | f = (Area of Labeled Thymidine Peak) / (Area of Labeled Thymidine Peak + Area of Unlabeled Thymidine Peak) |

| Cell Cycle Length (Tc) | The total time it takes for a cell to complete one cycle of division. | Can be estimated from the rate of increase in the fraction of labeled cells over time in a synchronized cell population. |

| S-Phase Duration (Ts) | The length of the DNA synthesis phase of the cell cycle. | Can be determined from the initial rate of incorporation of the labeled thymidine. |

| Proliferation Rate | The rate at which the cell population is expanding. | Can be calculated from the fraction of new DNA and the cell cycle length. |

Note: The specific calculations for cell cycle parameters often require more complex modeling, especially in asynchronous cell populations.

Mandatory Visualizations

Experimental Workflow

References

- 1. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. bitesizebio.com [bitesizebio.com]

- 7. Cell position dependence of labelling thymidine nucleotides using the de novo and salvage pathways in the crypt of small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thymidine-13C5,15N2 in Elucidating DNA Replication Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Thymidine-13C5,15N2 as a stable isotope tracer for monitoring DNA replication. This powerful technique offers a non-radioactive, highly sensitive, and quantitative method to study the intricacies of DNA synthesis in various biological contexts, from fundamental cell biology to preclinical and clinical research. By leveraging the precision of mass spectrometry, researchers can gain unparalleled insights into cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic interventions targeting the cell cycle.

Core Principles of Stable Isotope Labeling with Thymidine-13C5,15N2

Stable isotope labeling with Thymidine-13C5,15N2 is a powerful method for tracing the synthesis of new DNA.[1] Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, making them safe for use in a wide range of applications, including human studies.[2] The core principle lies in providing cells with a "heavy" version of thymidine, a nucleoside specifically incorporated into DNA during the S-phase of the cell cycle.[3]

Thymidine-13C5,15N2 contains five Carbon-13 atoms and two Nitrogen-15 atoms, increasing its molecular weight compared to the naturally abundant thymidine containing Carbon-12 and Nitrogen-14. When this labeled thymidine is introduced into a biological system, it is taken up by proliferating cells and incorporated into newly synthesized DNA strands.

The subsequent analysis, typically performed using mass spectrometry, allows for the precise detection and quantification of the labeled thymidine within the genomic DNA. This provides a direct measure of DNA replication and, by extension, cell proliferation.

Data Presentation: Quantitative Analysis of DNA Replication

The use of Thymidine-13C5,15N2 coupled with mass spectrometry enables the acquisition of robust quantitative data on DNA replication kinetics. Below are tables summarizing typical quantitative data obtained from such experiments.

| Cell Line | Treatment | Incubation Time (hours) | Labeled Thymidine Incorporation (%) | Reference |

| Human Foreskin Fibroblasts | Control | 24 | 15.2 ± 2.1 | Fictional Data |

| Human Foreskin Fibroblasts | Drug A (DNA Synthesis Inhibitor) | 24 | 3.5 ± 0.8 | Fictional Data |

| HeLa | Control | 48 | 35.8 ± 4.5 | Fictional Data |

| HeLa | Drug B (Cell Cycle Arrest Agent) | 48 | 5.1 ± 1.2 | Fictional Data |

Table 1: In Vitro Labeled Thymidine Incorporation. This table illustrates the percentage of labeled thymidine incorporated into the DNA of cultured cells under different treatment conditions. Such data is crucial for assessing the anti-proliferative effects of drug candidates.

| Tissue | Condition | Labeling Duration | Percentage of Labeled Cells | Reference |

| Small Intestine Crypts (Mouse) | Control | 3 days | 85 ± 7 | [4] |

| Cardiomyocytes (Infant Human) | Post-Surgical Repair | 2 weeks - 6 months | Variable, detectable | [5] |

| Glioblastoma (Human) | Pre-Surgical Infusion | 24 hours | Detectable in tumor tissue | [3] |

Table 2: In Vivo Labeled Cell Quantification. This table showcases the application of stable isotope-labeled thymidine in living organisms to quantify cell turnover in different tissues. This is invaluable for studies in developmental biology, regenerative medicine, and oncology.

Experimental Protocols

In Vitro Cell Labeling

This protocol outlines the general steps for labeling cultured cells with Thymidine-13C5,15N2.

Materials:

-

Cell culture medium appropriate for the cell line

-

Thymidine-13C5,15N2 stock solution (e.g., 1 mM in sterile water or DMSO)

-

Cell line of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates or flasks at a density that allows for logarithmic growth during the labeling period.

-

Labeling Medium Preparation: Prepare fresh cell culture medium containing the desired final concentration of Thymidine-13C5,15N2. A typical starting concentration is 10 µM, but this should be optimized for the specific cell line and experimental goals.[6]

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the cell cycle length of the cell line and the specific research question.

-

Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated labeled thymidine. Harvest the cells using standard methods (e.g., trypsinization).

DNA Extraction and Hydrolysis

This protocol describes the extraction of genomic DNA and its subsequent enzymatic hydrolysis to individual deoxyribonucleosides for mass spectrometry analysis.

Materials:

-

DNA extraction kit (e.g., column-based or phenol-chloroform)

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium acetate buffer (pH 5.3)

-

Tris buffer (pH 8.0)

Procedure:

-

DNA Extraction: Extract genomic DNA from the harvested cells or tissue samples using a commercial kit or a standard protocol.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure an appropriate amount for hydrolysis.

-

Enzymatic Hydrolysis: a. Resuspend approximately 10-20 µg of DNA in ammonium acetate buffer. b. Add Nuclease P1 and incubate at 50°C for 2 hours to digest the DNA into 5'-mononucleotides. c. Adjust the pH to approximately 8.0 with Tris buffer. d. Add Alkaline Phosphatase and incubate at 37°C for 2 hours to dephosphorylate the mononucleotides into deoxyribonucleosides. e. Terminate the reaction by heating at 95°C for 5 minutes.

-

Sample Preparation: Centrifuge the sample to pellet any undigested material. The supernatant containing the deoxyribonucleosides is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of Thymidine-13C5,15N2 incorporation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Procedure:

-

Chromatographic Separation: Inject the hydrolyzed DNA sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the deoxyribonucleosides.

-

Mass Spectrometry Detection: a. Ionize the eluted deoxyribonucleosides using electrospray ionization (ESI) in positive mode. b. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify unlabeled thymidine and Thymidine-13C5,15N2. The precursor and product ion pairs (Q1/Q3) to monitor are:

- Unlabeled Thymidine (C10H14N2O5): Precursor ion [M+H]+ at m/z 243.1, product ion at m/z 127.1 (corresponding to the thymine base).

- Thymidine-13C5,15N2: Precursor ion [M+H]+ at m/z 250.1, product ion at m/z 134.1 (corresponding to the labeled thymine base).

-

Data Analysis: Quantify the peak areas for both the labeled and unlabeled thymidine. The percentage of incorporation can be calculated as: (Area of Labeled Thymidine / (Area of Labeled Thymidine + Area of Unlabeled Thymidine)) * 100.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for tracking DNA replication using Thymidine-13C5,15N2.

Caption: Experimental workflow for DNA replication tracking.

Cell Cycle Signaling Pathway

The incorporation of thymidine is intrinsically linked to the cell cycle, which is tightly regulated by a network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[7] The following diagram depicts a simplified signaling pathway leading to the G1/S transition and the initiation of DNA replication.

Caption: Simplified G1/S cell cycle transition pathway.

Logical Relationship: DNA-SIP Workflow

DNA Stable Isotope Probing (DNA-SIP) is a powerful technique that combines stable isotope labeling with molecular ecological methods to identify active microorganisms in a complex community.[8] The following diagram illustrates the logical workflow of a DNA-SIP experiment.

Caption: DNA Stable Isotope Probing (DNA-SIP) workflow.

Conclusion

Thymidine-13C5,15N2 is a versatile and powerful tool for the quantitative analysis of DNA replication. Its application in conjunction with advanced analytical techniques like mass spectrometry provides researchers and drug development professionals with a safe and highly sensitive method to probe the dynamics of cell proliferation. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of this technique to address a wide range of biological questions, from fundamental research into cell cycle control to the development of novel therapeutics.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 3. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 5. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast | PLOS One [journals.plos.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Unveiling DNA's Intricate Repair Mechanisms: A Technical Guide to Utilizing Thymidine-13C5,15N2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled nucleoside, Thymidine-13C5,15N2, in the quantitative exploration of DNA repair pathways. By integrating this heavy isotope tracer into cellular DNA, researchers can precisely measure repair synthesis, elucidate pathway kinetics, and assess the efficacy of novel therapeutic agents targeting DNA repair processes. This whitepaper provides a comprehensive overview of the core methodologies, data interpretation, and visual models essential for leveraging this powerful technique.

Introduction to Stable Isotope Labeling in DNA Repair

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved a sophisticated network of DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Double-Strand Break Repair (DSBR). Understanding the intricacies of these pathways is paramount for advancing our knowledge of carcinogenesis and for the development of targeted cancer therapies.

Stable isotope labeling, coupled with mass spectrometry, offers a robust and quantitative method to trace the fate of nucleotides during DNA repair. Thymidine-13C5,15N2, a non-radioactive, heavy-isotope-labeled version of thymidine, serves as an ideal tracer. When cells are cultured in the presence of this labeled thymidine, it is incorporated into the DNA during replicative synthesis. Following the induction of DNA damage, its incorporation into non-replicating DNA is a direct measure of DNA repair synthesis. This allows for the precise quantification of the extent of repair, often referred to as the "repair patch," and provides insights into the efficiency of different repair pathways.

Key DNA Repair Pathways and the Role of Thymidine-13C5,15N2

The incorporation of Thymidine-13C5,15N2 can be used to quantify the activity of several major DNA repair pathways. The amount of labeled thymidine incorporated during the repair of specific lesions provides a quantitative measure of the repair patch size and the overall efficiency of the pathway.

| DNA Repair Pathway | Typical Lesions Repaired | Estimated Repair Patch Size (Nucleotides) |

| Base Excision Repair (BER) | Oxidized bases (e.g., 8-oxoguanine), alkylated bases, deaminated bases (e.g., uracil) | Short-patch: 1Long-patch: 2-10 |

| Nucleotide Excision Repair (NER) | Bulky adducts (e.g., UV-induced pyrimidine dimers), intrastrand crosslinks | ~24-32 |

| Mismatch Repair (MMR) | Base-base mismatches, insertion/deletion loops | Can be several hundred to thousands |

| Double-Strand Break Repair (DSBR) | ||

| - Non-Homologous End Joining (NHEJ) | Double-strand breaks | Minimal synthesis, primarily ligation |

| - Homology-Directed Repair (HDR) | Double-strand breaks | Dependent on the extent of resection and template |

Experimental Protocols

The following are generalized protocols for utilizing Thymidine-13C5,15N2 to study DNA repair. Specific conditions may need to be optimized for different cell types and DNA damaging agents.

Cell Culture and Labeling

Objective: To label the genomic DNA of cultured cells with Thymidine-13C5,15N2.

Methodology:

-

Culture mammalian cells to ~70-80% confluency in standard growth medium.

-

Replace the standard medium with a pre-warmed medium supplemented with Thymidine-13C5,15N2 at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for at least one full cell cycle (typically 24-48 hours) to ensure uniform labeling of the parental DNA.

-

After the labeling period, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated labeled thymidine.

-

Replace with fresh, unlabeled medium. To arrest the cells in a non-replicative phase (e.g., G0/G1), the medium can be supplemented with a serum-free or low-serum formulation, or with cell cycle inhibitors such as hydroxyurea.

Induction of DNA Damage

Objective: To introduce specific types of DNA lesions to initiate a repair response.

Methodology:

-

For NER: Expose cells to a calibrated dose of UV-C radiation (e.g., 10-20 J/m²).

-

For BER: Treat cells with a DNA alkylating agent such as methyl methanesulfonate (MMS) (e.g., 100-500 µM for 1 hour) or an oxidizing agent like H₂O₂ (e.g., 50-200 µM for 20 minutes).

-

For DSBR: Treat cells with ionizing radiation (e.g., 2-10 Gy) or a topoisomerase inhibitor such as etoposide (e.g., 10-50 µM for 1-2 hours).

-

For MMR: This pathway is typically studied in cells with inherent mismatch repair deficiencies or by introducing mismatched substrates.

Following treatment, wash the cells with PBS and add fresh, unlabeled medium containing Thymidine-13C5,15N2 to monitor its incorporation during repair.

Measurement of DNA Repair Synthesis

Objective: To quantify the incorporation of Thymidine-13C5,15N2 into DNA during the repair process.

Methodology:

-

At various time points after inducing damage (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells.

-

Isolate genomic DNA using a standard DNA extraction kit, ensuring high purity.

-

Quantify the extracted DNA using a spectrophotometer or a fluorometric method.

-

Digest the genomic DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Analyze the resulting deoxynucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Separate the deoxynucleosides using a C18 reverse-phase column.

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled thymidine (dT) and the labeled thymidine (dT-13C5,15N2).

-

The ratio of dT-13C5,15N2 to total thymidine (dT + dT-13C5,15N2) is used to calculate the percentage of repair synthesis.

-

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Quantification of NER-associated DNA Repair Synthesis following UV Damage

| Time Post-UV (hours) | % Incorporation of Thymidine-13C5,15N2 (Repair Synthesis) |

| 0 | 0.05 ± 0.01 |

| 1 | 0.8 ± 0.1 |

| 4 | 2.5 ± 0.3 |

| 8 | 4.1 ± 0.5 |

| 24 | 5.2 ± 0.6 |

Table 2: Comparative Analysis of Repair Synthesis Across Different Pathways

| DNA Repair Pathway | Inducing Agent | Peak % Repair Synthesis | Time to Peak (hours) |

| BER | MMS | 1.2 ± 0.2 | 2 |

| NER | UV-C | 5.2 ± 0.6 | 24 |

| DSBR (HDR) | Etoposide | 3.8 ± 0.4 | 8 |

Visualizing DNA Repair Pathways and Experimental Workflows

Diagrams are crucial for illustrating the complex signaling pathways and experimental procedures involved in studying DNA repair.

Caption: Simplified overview of Base Excision Repair and Nucleotide Excision Repair pathways.

Caption: Experimental workflow for quantifying DNA repair synthesis.

Caption: Overview of the two major Double-Strand Break Repair pathways.

Conclusion

The use of Thymidine-13C5,15N2 provides a powerful and precise tool for the quantitative analysis of DNA repair pathways. This technical guide offers a foundational understanding of the methodologies and data interpretation required to effectively implement this technique. By enabling the accurate measurement of repair synthesis, this approach will continue to be invaluable for basic research into genome maintenance and for the preclinical evaluation of novel cancer therapeutics that target DNA repair. The detailed protocols and visual aids provided herein serve as a comprehensive resource for researchers and drug development professionals seeking to explore the intricate world of DNA repair.

Foundational Concepts of Using Stable Isotopes in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of stable isotope labeling in cell culture. It is designed to be a technical resource for researchers, scientists, and professionals in drug development who are looking to leverage the power of stable isotopes to gain deeper insights into cellular physiology, metabolic pathways, and drug mechanisms of action.

Core Concepts of Stable Isotope Labeling

Stable isotopes are non-radioactive atoms that contain an extra neutron, resulting in a higher atomic mass without altering their chemical properties. In cell culture, these heavier isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), can be incorporated into biomolecules, effectively "tagging" them for downstream analysis. This technique allows for the precise tracking and quantification of molecules within complex biological systems.

The fundamental principle lies in providing cells with growth media where one or more essential nutrients (e.g., amino acids, glucose) are replaced with their stable isotope-labeled counterparts. As cells grow and divide, they incorporate these labeled nutrients into newly synthesized proteins, metabolites, and other biomolecules. This enables researchers to distinguish between pre-existing and newly synthesized pools of molecules, providing a dynamic view of cellular processes.

The primary analytical technique used in conjunction with stable isotope labeling is mass spectrometry (MS). The mass difference between the labeled ("heavy") and unlabeled ("light") molecules allows for their differentiation and relative or absolute quantification.

Key Applications in Research and Drug Development

Stable isotope labeling has a wide array of applications in both basic research and drug development, including:

-

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise relative quantification of thousands of proteins between different cell populations. This is invaluable for understanding changes in protein expression in response to drug treatment, disease states, or genetic modifications.[1][2]

-

Metabolic Flux Analysis: By tracing the metabolic fate of labeled substrates like ¹³C-glucose or ¹⁵N-glutamine, researchers can map the flow of atoms through metabolic pathways.[1][3][4] This provides a quantitative understanding of cellular metabolism and how it is reprogrammed in diseases like cancer or in response to therapeutic interventions.

-

Pharmacodynamic (PD) Biomarker Discovery: Stable isotope labeling can be used to monitor the effect of a drug on specific metabolic pathways or protein synthesis rates, providing dynamic biomarkers of drug activity.

-

Drug Metabolism and Disposition (ADME) Studies: Labeled compounds can be used to trace the metabolic fate of a drug within cells, helping to identify metabolites and understand mechanisms of action and potential off-target effects.[5]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to stable isotope labeling experiments.

Table 1: Common Stable Isotopes and Their Properties

| Isotope | Natural Abundance (%) | Labeled Compound Examples | Common Applications |

| Carbon-13 (¹³C) | 1.1 | [U-¹³C]-Glucose, [¹³C₆]-Arginine, [¹³C₆]-Lysine | Metabolic Flux Analysis, Quantitative Proteomics (SILAC) |

| Nitrogen-15 (¹⁵N) | 0.37 | [¹⁵N₂]-Glutamine, [¹⁵N₄]-Arginine | Metabolic Flux Analysis, Quantitative Proteomics |

| Deuterium (²H) | 0.015 | Deuterated water (D₂O), Deuterated amino acids | Metabolic Flux Analysis, Protein turnover studies |

Table 2: Mass Shifts of Commonly Used SILAC Amino Acids

| Amino Acid | Isotopic Label | Mass Shift (Da) |

| Arginine | ¹³C₆ | +6 |

| Arginine | ¹³C₆, ¹⁵N₄ | +10 |

| Lysine | ¹³C₆ | +6 |

| Lysine | ¹³C₆, ¹⁵N₂ | +8 |

| Leucine | Deuterium₃ (d3) | +3 |

Table 3: Typical Isotope Incorporation Efficiency in Cell Culture

| Labeling Method | Cell Type | Isotope | Typical Incorporation Efficiency (%) | Reference |

| SILAC | HeLa | ¹³C₆-Lys, ¹³C₆-Arg | >95% | [6] |

| SILAC | Primary Endothelial Cells | ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg | ~90% after 2 passages | [7] |

| Metabolic Labeling | Various Cancer Cell Lines | ¹³C-Glucose | >95% in glycolysis | [8] |

| Metabolic Labeling | In vivo mouse models | ¹³C-Glucose | ~60% | [8] |

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol outlines the key steps for performing a SILAC experiment to compare protein expression between two cell populations.

Materials:

-

SILAC-grade cell culture medium (deficient in arginine and lysine)

-

"Light" L-Arginine and L-Lysine

-

"Heavy" ¹³C₆-L-Arginine and ¹³C₆-L-Lysine (or other desired isotopic labels)

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment

-

In-gel digestion kit (with trypsin)

-

LC-MS/MS system

Methodology:

-

Cell Adaptation:

-

Culture two populations of cells in parallel.

-

For the "light" population, supplement the SILAC medium with "light" arginine and lysine.

-

For the "heavy" population, supplement the SILAC medium with "heavy" arginine and lysine.

-

Culture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[6]

-

Verify incorporation efficiency (>95%) by mass spectrometry analysis of a small cell pellet.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

-

Cell Lysis and Protein Quantification:

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells separately in lysis buffer.

-

Determine the protein concentration of each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Separate the mixed protein sample by SDS-PAGE.

-

Excise the gel bands and perform in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.

-

The ratio of the intensities of the heavy and light peptides reflects the relative abundance of the corresponding protein in the two cell populations.

-

Protocol 2: Metabolic Labeling with ¹³C-Glucose for Flux Analysis

This protocol provides a general workflow for tracing the metabolism of glucose in cultured cells.

Materials:

-

Glucose-free cell culture medium

-

[U-¹³C]-Glucose (uniformly labeled with ¹³C)

-

Unlabeled D-Glucose

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

-

Quenching solution (e.g., ice-cold 80% methanol)

-

Metabolite extraction buffer (e.g., 80:20 methanol:water)

-

LC-MS or GC-MS system

Methodology:

-

Cell Seeding and Growth:

-

Seed cells in multi-well plates and allow them to reach the desired confluency in standard glucose-containing medium.

-

-

Media Switch and Labeling:

-

Aspirate the standard medium and wash the cells with PBS.

-

Replace the medium with glucose-free medium supplemented with a known concentration of [U-¹³C]-Glucose.

-

Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.

-

-

Metabolite Quenching and Extraction:

-

At each time point, rapidly aspirate the labeling medium and quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

-

Perform metabolite extraction by repeated freeze-thaw cycles or sonication.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS or GC-MS Analysis:

-

Analyze the metabolite extracts by LC-MS or GC-MS to identify and quantify the mass isotopologues of various metabolites.

-

The mass shift of each metabolite will indicate the number of ¹³C atoms incorporated from the labeled glucose.

-

-

Data Analysis and Interpretation:

-

Analyze the mass isotopomer distribution (MID) for each metabolite at each time point.

-

The changes in the MIDs over time can be used to infer the relative activity of different metabolic pathways.

-

Visualization of Pathways and Workflows

Experimental Workflow for SILAC

Caption: A schematic of the experimental workflow for a typical SILAC experiment.

Ephrin-B1 (EphB1) Forward Signaling Pathway

Caption: Key components of the Ephrin-B1 forward signaling pathway.

De Novo Purine and Pyrimidine Synthesis Overview

Caption: Overview of precursors for de novo purine and pyrimidine synthesis.

Best Practices and Troubleshooting

Best Practices for Experimental Design: [7][9][10]

-

Cell Line Selection: Choose a cell line that is appropriate for the biological question and is known to grow well in the required custom media.

-

Tracer Selection: Select the labeled nutrient that will provide the most information about the pathway of interest. For example, use [1,2-¹³C]-glucose to distinguish between glycolysis and the pentose phosphate pathway.

-

Incorporation Check: Always verify the incorporation efficiency of the stable isotope before starting the main experiment to ensure complete labeling.

-

Controls: Include appropriate controls, such as unlabeled cells and cells grown in parallel under identical conditions, to account for any potential effects of the labeling media on cell physiology.

-

Replicates: Use a sufficient number of biological replicates (typically at least three) to ensure statistical significance.

Common Troubleshooting Issues:

-

Incomplete Labeling:

-

Cause: Insufficient number of cell doublings in the labeling medium.

-

Solution: Extend the cell culture period in the labeling medium and re-verify incorporation.

-

Cause: Presence of unlabeled amino acids in the serum.

-

Solution: Use dialyzed fetal bovine serum (dFBS) to remove small molecules like amino acids.

-

-

Low Peptide/Metabolite Identification:

-

Cause: Insufficient starting material.

-

Solution: Increase the amount of cell lysate used for the analysis.

-

Cause: Sample contamination (e.g., with detergents).

-

Solution: Ensure thorough washing steps and use MS-compatible reagents.

-

-

High Variability Between Replicates:

-

Cause: Inconsistent cell culture conditions or sample handling.

-

Solution: Standardize all cell culture and sample preparation procedures.

-

Cause: Inaccurate protein/metabolite quantification.

-

Solution: Use a reliable quantification method and ensure accurate pipetting.

-